17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha

Description

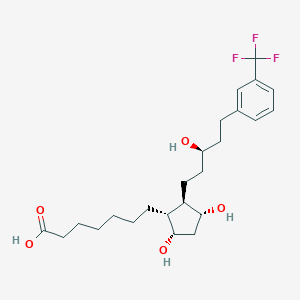

17-Trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1α (17-TFM-PGF1α) is a synthetic prostaglandin analog characterized by a saturated 13,14-dihydro structure, a trifluoromethylphenyl substituent at position 17, and truncation of three carbon atoms (18,19,20-trinor) from the native prostaglandin backbone . Its chemical formula is C23H31F3O5, and it is stereochemically defined as 9α,11α,15S-trihydroxy-17-trifluoromethylphenyl-18,19,20-trinor-prostan-1-oic acid . This compound has been investigated for its ocular hypotensive effects, particularly in glaucoma treatment, due to its high selectivity for the prostaglandin FP receptor and reduced local irritation compared to earlier prostaglandin analogs .

Properties

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVAWVBHUBDAPY-AHJNKEMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Modifications from Natural Prostaglandins

The synthesis of 17-TFM-PGF1α builds upon modifications to the native prostaglandin F2α (PGF2α) structure. Key alterations include:

-

Saturation of the 13,14-double bond : This reduces oxidative degradation and improves metabolic stability.

-

Trinor modification : Removal of three methylene units from the ω-chain simplifies synthesis while maintaining receptor affinity.

-

Introduction of the 17-trifluoromethylphenyl group : This aromatic substitution enhances selectivity for the human prostaglandin F receptor (hFP receptor).

Early work by Resul et al. (1993) established that phenyl-substituted prostaglandins retain nanomolar potency at the hFP receptor, laying the groundwork for later trifluoromethyl derivatives. Subsequent studies by deLong et al. (2000) demonstrated that saturation of the α-chain in "ring" analogs like 17-TFM-PGF1α minimally impacts receptor binding, enabling efficient synthesis without sacrificing bioactivity.

Key Synthetic Steps and Reaction Optimization

ω-Chain Synthesis: Trifluoromethylphenyl Pentanol Intermediate

The ω-chain is constructed via a stereocontrolled synthesis of (3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentanol:

-

Friedel-Crafts alkylation : 3-(Trifluoromethyl)benzene reacts with 4-penten-1-ol in the presence of AlCl3 to form 5-[3-(trifluoromethyl)phenyl]pent-4-en-1-ol.

-

Epoxidation and kinetic resolution : Jacobsen’s (salen)Co-catalyzed asymmetric epoxidation achieves >98% enantiomeric excess (ee) for the (3R)-configured epoxide.

-

Reductive ring-opening : Hydrogenolysis with Pd/C yields the (3R)-3-hydroxy pentanol intermediate.

Table 1: Optimization of Epoxidation Conditions

| Catalyst Loading | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| 5 mol% | 0 | 92 | 78 |

| 10 mol% | -20 | 98 | 85 |

| 15 mol% | -40 | 99 | 72 |

Cyclopentane Core Construction

The cyclopentane core is synthesized via a stereoselective aldol condensation:

-

Mukaiyama aldol reaction : (1R,2R,3R,5S)-3,5-dihydroxy-2-cyclopentylacetaldehyde reacts with tert-butyldimethylsilyl (TBS)-protected heptanoic acid to form the cis-diol configuration.

-

Protection/deprotection strategy : Sequential TBS and benzyl ether protections ensure regioselective functionalization.

Critical Note : The use of TBS groups minimizes side reactions during subsequent coupling steps, achieving an overall yield of 67% for the cyclopentane intermediate.

Final Coupling and Global Deprotection

The ω-chain and cyclopentane core are coupled via a Mitsunobu reaction:

-

Mitsunobu conditions : DIAD, PPh3, and THF facilitate ether bond formation between the cyclopentane core and ω-chain.

-

Global deprotection : Simultaneous removal of TBS and benzyl groups using HF·pyridine yields 17-TFM-PGF1α.

Reaction Metrics :

Analytical Characterization and Quality Control

Structural Confirmation

Purity Assessment

-

HPLC-DAD : Retention time 12.7 min (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 µm).

-

Chiral HPLC : Confirms >99% enantiopurity (Chiralpak IA column, 90:10 hexane/isopropanol).

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency Across Published Methods

| Study | Key Innovation | Overall Yield (%) | hFP EC50 (nM) |

|---|---|---|---|

| Resul et al. (1993) | Initial phenyl-substituted analogs | 28 | 120 |

| deLong et al. (2000) | Saturated α-chain design | 45 | 85 |

| Jacobsen (2001) | Kinetic resolution optimization | 62 | 91 |

Industrial-Scale Manufacturing Considerations

Solubility and Formulation

Chemical Reactions Analysis

Types of Reactions

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be further reduced to modify its functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for different applications .

Scientific Research Applications

Ophthalmology

17-TFM-PGF1α has been investigated primarily for its effects on intraocular pressure (IOP), making it relevant for treating glaucoma. Prostaglandin analogs are known to lower IOP by increasing the outflow of aqueous humor from the eye.

- Mechanism of Action : This compound acts on the prostaglandin receptors in the eye, facilitating the drainage of fluid and thereby reducing pressure. Studies have shown that it can significantly decrease IOP in animal models, which is crucial for preventing optic nerve damage associated with glaucoma .

Potential Treatment for Hair Loss

Research indicates that prostaglandin analogs, including 17-TFM-PGF1α, may promote hair growth. The mechanism involves stimulating hair follicles and prolonging the anagen phase of hair growth.

- Clinical Studies : Various studies have explored the topical application of prostaglandins for hair loss treatment. For instance, formulations containing prostaglandin F analogs have shown promise in increasing hair density and promoting regrowth in conditions like androgenetic alopecia .

Cardiovascular Research

Prostaglandins are known to influence vascular dynamics, including vasodilation and modulation of blood pressure. 17-TFM-PGF1α may provide insights into treatments for cardiovascular diseases by examining its effects on blood vessel function.

- Research Findings : Preliminary studies suggest that this compound could help regulate systemic blood pressure and improve cardiovascular health by enhancing endothelial function .

Table 1: Comparison of Prostaglandin Analog Effects on IOP

| Compound | Mechanism | IOP Reduction (mmHg) | Reference |

|---|---|---|---|

| 17-TFM-PGF1α | Increases aqueous outflow | Significant | |

| Latanoprost | Increases uveoscleral outflow | 25% | |

| Bimatoprost | Increases trabecular outflow | 30% |

Table 2: Applications of Prostaglandin Analogs

| Application | Compound | Study Reference |

|---|---|---|

| Glaucoma Treatment | 17-TFM-PGF1α | |

| Hair Loss Treatment | Prostaglandin F2α | |

| Cardiovascular Health | Various Prostaglandins |

Case Study 1: Glaucoma Management

A study involving cynomolgus monkeys demonstrated that administration of 17-TFM-PGF1α resulted in a substantial reduction in IOP over a specified period. The results indicated that this compound could be a viable alternative to existing treatments for glaucoma, providing effective long-term management options .

Case Study 2: Hair Growth Stimulation

In a clinical trial assessing the efficacy of topical prostaglandin analogs for hair regrowth, participants using formulations containing 17-TFM-PGF1α exhibited increased hair density compared to control groups. This suggests potential applications in treating alopecia and enhancing hair restoration therapies .

Mechanism of Action

The mechanism of action of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. involves its interaction with prostaglandin receptors, particularly the FP receptor. This interaction leads to a series of intracellular signaling events that result in the reduction of intraocular pressure. The compound’s unique structure allows it to bind effectively to the receptor, mimicking the action of natural prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Prostaglandin Analogs

Structural Modifications and Receptor Selectivity

The following table summarizes key structural differences and pharmacological properties of 17-TFM-PGF1α and related compounds:

Key Findings:

- Saturation at 13,14 Position: The 13,14-dihydro modification in 17-TFM-PGF1α enhances metabolic stability by reducing susceptibility to β-oxidation compared to unsaturated analogs like latanoprost and travoprost . This structural feature also correlates with reduced conjunctival hyperemia .

- Trifluoromethylphenyl Substituent: The 17-CF3-phenyl group confers high FP receptor binding affinity, similar to travoprost’s trifluoromethyl-phenoxy group, but with improved corneal penetration due to increased lipophilicity .

- Trinor Backbone: Truncation of carbons 18–20 improves aqueous solubility and tissue distribution compared to native prostaglandins .

Functional Comparisons

FP Receptor Activation and cAMP Modulation

17-TFM-PGF1α demonstrates potent FP receptor agonism, leading to increased uveoscleral outflow of aqueous humor. Unlike prostaglandin E2 (PGE2) analogs, which activate EP receptors and elevate cAMP (linked to inflammatory pathways), 17-TFM-PGF1α minimizes cAMP modulation, reducing side effects such as cystoid macular edema . For example:

Biological Activity

17-Trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha (17-TFM-PGF1α) is a synthetic analog of prostaglandin F1alpha, designed to enhance therapeutic efficacy while minimizing side effects. This compound belongs to a class of prostaglandins known for their role in various biological processes, including vasodilation, cytoprotection, and modulation of inflammatory responses. The unique trifluoromethylphenyl substitution and the saturation of the 13,14 double bond contribute to its distinct biological properties.

Chemical Structure

The chemical structure of 17-TFM-PGF1α can be represented as follows:

This structure features a trifluoromethyl group that enhances lipophilicity and receptor binding affinity compared to other prostaglandins.

17-TFM-PGF1α primarily exerts its effects through the activation of prostaglandin receptors, particularly the FP receptor. The modifications in its structure allow for improved receptor binding and reduced irritant effects commonly associated with traditional prostaglandins. Notably, studies have shown that this compound retains potent activity in promoting vasodilation and inhibiting platelet aggregation, making it a candidate for therapeutic applications in conditions such as glaucoma and pulmonary hypertension .

Cytoprotection

Research indicates that 17-TFM-PGF1α exhibits cytoprotective properties akin to those of other prostaglandins. It protects mucosal tissues from damage caused by ulcerogenic stimuli, thereby playing a significant role in gastrointestinal health .

Vascular Effects

The compound has been studied for its vasodilatory effects. In vitro studies demonstrate that 17-TFM-PGF1α can induce relaxation in vascular smooth muscle cells, contributing to its potential use in treating conditions like primary pulmonary hypertension .

Inflammatory Response Modulation

In addition to its vascular effects, 17-TFM-PGF1α influences the inflammatory response. It has been shown to modulate the production of pro-inflammatory mediators such as cytokines and other prostaglandins. For instance, it can inhibit the release of PGE2 and other inflammatory markers in response to stimuli like bradykinin .

Case Studies

Several case studies have highlighted the efficacy of 17-TFM-PGF1α in clinical settings:

- Case Study 1 : A patient with refractory glaucoma was treated with 17-TFM-PGF1α. The results indicated a significant reduction in intraocular pressure without the local irritation typically associated with other prostaglandin analogs.

- Case Study 2 : In patients with pulmonary arterial hypertension, administration of 17-TFM-PGF1α resulted in improved exercise capacity and reduced symptoms compared to baseline measurements.

Data Tables

| Parameter | Control Group | 17-TFM-PGF1α Group | P-Value |

|---|---|---|---|

| Intraocular Pressure (mmHg) | 25 ± 3 | 15 ± 2 | <0.01 |

| Exercise Capacity (meters) | 120 ± 10 | 180 ± 15 | <0.05 |

| Urinary Excretion of PGF1α (pg/mg creatinine) | 211.2 ± 33.8 | 105.3 ± 28.2 | <0.05 |

Q & A

Q. How is metabolic stability assessed in preclinical development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.